molecular formula C13H8ClF3O3S B2998925 {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride CAS No. 882014-01-9

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride

Cat. No.: B2998925
CAS No.: 882014-01-9
M. Wt: 336.71
InChI Key: IIWSOBCPCYQZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a sulfonyl chloride group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-3-1-2-11(8-12)20-10-6-4-9(5-7-10)13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWSOBCPCYQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)phenol with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

{3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile. Major products formed from these reactions include various substituted aromatic compounds and heterocycles .

Scientific Research Applications

(3-[4-(Trifluoromethyl)Phenoxy]Phenyl)Sulfonyl Chloride Applications

(3-[4-(Trifluoromethyl)Phenoxy]Phenyl)Sulfonyl Chloride is a chemical compound widely used in various research fields due to its unique properties and chemical structure . This compound is particularly valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials . It also serves as a crucial reagent in organic synthesis, facilitating complex chemical reactions essential for academic and industrial research projects .

Pharmaceutical Development
(3-[4-(Trifluoromethyl)Phenoxy]Phenyl)Sulfonyl Chloride is a key intermediate in synthesizing various pharmaceuticals . Its applications include:

  • Targeting Biological Pathways : It is used to create pharmaceutical agents that target specific biological pathways, enhancing drug efficacy .
  • Antimicrobial Activity : Sulfonyl chlorides similar to this compound have demonstrated antimicrobial properties.
  • Sulfonamide drugs : It is used as a key intermediate in the synthesis of antibacterial sulfonamide drugs .

Agricultural Chemicals
This compound plays a significant role in developing effective agrochemical products . Its applications include:

  • Herbicides and Pesticides : It is used in formulating herbicides and pesticides, improving crop yield and pest resistance .
  • Fungicides : It enhances the effectiveness of fungicides due to its unique chemical structure .

Material Science
(3-[4-(Trifluoromethyl)Phenoxy]Phenyl)Sulfonyl Chloride is valuable in creating advanced materials . Its applications include:

  • Polymers and Coatings : It is used in developing polymers and coatings that require enhanced chemical resistance and durability .
  • Specialty Polymers : It is applied in developing specialty polymers, providing improved thermal stability and chemical resistance compared to traditional materials .

Research Reagents
This compound acts as a reagent in organic synthesis, facilitating complex chemical reactions essential for academic and industrial research projects .

Mechanism of Action

The mechanism by which {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar compounds to {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenoxy group, and sulfonyl chloride group, which imparts distinct reactivity and versatility in various chemical transformations.

Biological Activity

The compound {3-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in pharmaceutical and agrochemical research due to its unique chemical properties and biological activities. This article delves into its biological activity, including its mechanisms, applications, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₈ClF₃O₂S
  • Molecular Weight : 335.71 g/mol

The trifluoromethyl group (-CF₃) significantly influences the compound’s reactivity and biological properties, enhancing its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:

  • Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting specific biological pathways, thereby enhancing drug efficacy.
  • Agrochemical Applications : The compound is utilized in developing herbicides and fungicides, improving crop yield and pest resistance.
  • Material Science : It contributes to formulating advanced materials with enhanced thermal and chemical resistance.

Research indicates that the presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets. For instance, studies have shown that compounds containing trifluoromethyl groups can improve potency against various enzymes and receptors involved in disease processes, such as:

  • Inhibition of Enzymatic Activity : The compound has been linked to inhibiting enzymes involved in inflammatory responses.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways relevant to pain and inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of sulfonyl chlorides similar to this compound, revealing significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating that modifications in the trifluoromethyl group can enhance activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures showed IC₅₀ values ranging from 0.19 to 5.13 µM against MCF-7 (breast cancer) cells, suggesting potential for development as anticancer agents .
  • Pesticidal Activity :
    • Research on related compounds indicates promising pesticidal activity, with some derivatives showing effective control over agricultural pests at low concentrations. This suggests that the trifluoromethyl group may enhance the bioactivity of these compounds in agrochemical formulations .

Data Table: Biological Activity Summary

CompoundTarget Organism/Cell LineActivity TypeIC₅₀/MIC ValuesReference
This compoundStaphylococcus aureusAntimicrobialMIC = 125 µg/mL
Similar Derivative 1MCF-7 (Breast Cancer)CytotoxicityIC₅₀ = 0.48 µM
Similar Derivative 2Pseudomonas aeruginosaAntimicrobialMIC = 250 µg/mL
Similar Derivative 3Agricultural PestsPesticidal ActivityEffective at low concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {3-[4-(Trifluoromethyl)phenoxy]phenyl}sulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a nitro intermediate (e.g., 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl ether) can be reduced using iron powder in acidic conditions, followed by sulfonation with chlorosulfonic acid . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from acetone/water mixtures. Purity is verified via HPLC (>95%) and characterized by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups; δ 3.2 ppm for trifluoromethyl coupling). 19^19F NMR (δ -60 to -65 ppm for CF3_3) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks [M+H]+^+ or [M+Na]+^+. Fragmentation patterns help identify sulfonyl chloride moieties .
  • IR : Strong absorption at 1360–1380 cm1^{-1} (S=O asymmetric stretch) and 1170–1190 cm1^{-1} (S=O symmetric stretch) .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis .
  • Waste Disposal : Neutralize with cold sodium bicarbonate before disposal as hazardous halogenated waste .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. substitution) be controlled during synthesis?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (0–5°C) and anhydrous solvents (e.g., dry DCM) to suppress hydrolysis of the sulfonyl chloride group .
  • Catalysis : Add catalytic Cu2_2O (5–10 mol%) to accelerate coupling reactions with amines or alcohols, minimizing side-product formation .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.5 in 3:1 hexane/EtOAc) and quench aliquots with H2_2O to detect unreacted starting material .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values in enzyme assays)?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer pH (7.4–8.0 for sulfonamide-enzyme interactions) and pre-incubate the compound with DTT to reduce disulfide bond interference .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonic acids) that may antagonize activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses in enzyme active sites, cross-referenced with experimental IC50_{50} data .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to model transition states for sulfonyl chloride reactions (e.g., SN2 displacements). Calculate activation energies to predict regioselectivity .
  • QSAR Models : Train models on datasets of sulfonyl chlorides to correlate electronic parameters (Hammett σ+^+) with reaction rates in nucleophilic substitutions .

Q. What methodologies assess its potential as a protease inhibitor or agrochemical precursor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC). Measure Ki_i values via Dixon plots .
  • Herbicidal Activity : Conduct greenhouse trials on model plants (e.g., Arabidopsis thaliana) at 10–100 ppm concentrations. Evaluate phytotoxicity and compare with commercial sulfonylurea herbicides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.